Cas no 33590-18-0 (3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine)
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine
- 3-Ethyl[1,2,4]triazolo[4,3-a]pyrazine
- F30838
- 3-Ethyl[1,2,4]triazolo[4,3-a]pyrazine #
- SCHEMBL12224140
- AKOS015899607
- 33590-18-0
- s-Triazolo[4,3-a]pyrazine, 3-ethyl-
- FWGLTJTVQUURRX-UHFFFAOYSA-N
-
- MDL: MFCD11856758
- Inchi: 1S/C7H8N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h3-5H,2H2,1H3
- InChI Key: FWGLTJTVQUURRX-UHFFFAOYSA-N
- SMILES: N12C=CN=CC1=NN=C2CC
Computed Properties
- Exact Mass: 148.075
- Monoisotopic Mass: 148.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 43.1Ų
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13082-10g |
3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
33590-18-0 | 95% | 10g |
$1300 | 2023-09-07 | |
| Chemenu | CM243342-1g |
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
33590-18-0 | 96% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM243342-5g |
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
33590-18-0 | 96% | 5g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y0991755-5g |
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
33590-18-0 | 95% | 5g |
$1230 | 2024-08-02 | |
| eNovation Chemicals LLC | D509037-1g |
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
33590-18-0 | 95% | 1g |
$985 | 2024-05-24 | |
| eNovation Chemicals LLC | D509037-5g |
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
33590-18-0 | 95% | 5g |
$2800 | 2024-05-24 | |
| eNovation Chemicals LLC | D509037-5g |
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
33590-18-0 | 95% | 5g |
$2800 | 2025-02-19 | |
| eNovation Chemicals LLC | D509037-1g |
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
33590-18-0 | 95% | 1g |
$985 | 2025-02-19 | |
| Ambeed | A898498-1g |
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
33590-18-0 | 97% | 1g |
$383.0 | 2024-04-19 | |
| eNovation Chemicals LLC | Y0991755-5g |
3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
33590-18-0 | 95% | 5g |
$1230 | 2025-02-24 |
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine Suppliers
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine
Introduction to 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 33590-18-0)
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine, with the CAS number 33590-18-0, is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and structural versatility.
The molecular formula of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine is C9H9N5, and its molecular weight is approximately 187.19 g/mol. The compound features a central pyrazine ring fused with a triazole ring, with an ethyl group attached at the 3-position of the triazole ring. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.
In terms of physical properties, 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine is typically a solid at room temperature and is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in water is limited, which can be a consideration in its application in aqueous environments. The compound's melting point is around 160-162°C, and it exhibits good thermal stability under standard laboratory conditions.
The biological activity of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine has been the focus of numerous studies. One of the most notable areas of research is its potential as an anticonvulsant agent. Recent studies have shown that compounds within the triazolopyrazine class can effectively reduce seizure activity in animal models of epilepsy. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which plays a crucial role in inhibiting neuronal excitability.
Beyond its anticonvulsant properties, 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that certain derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. The exact mechanism by which these compounds exert their anticancer effects is still under investigation; however, preliminary data suggest that they may interfere with cell cycle progression and induce apoptosis through the activation of specific signaling pathways.
In addition to its therapeutic applications, 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine has been explored for its use as a ligand in coordination chemistry. The presence of nitrogen atoms in the triazole and pyrazine rings makes it an excellent chelating agent for metal ions. This property has led to its use in the synthesis of metal complexes with potential applications in catalysis and materials science. For example, complexes formed with transition metals such as palladium and platinum have shown promise as catalysts in various organic transformations.
The synthetic accessibility of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine has also contributed to its popularity among researchers. Several synthetic routes have been developed to prepare this compound efficiently. One common approach involves the reaction of ethyl hydrazine with 5-amino-1H-pyrazole-4-carbonitrile followed by cyclization under appropriate conditions. The versatility of these synthetic methods allows for the easy modification of the molecule to create a wide range of derivatives with tailored properties.
In conclusion, 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 33590-18-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new properties and applications of this compound, it is likely that it will play an increasingly important role in fields such as medicinal chemistry and materials science.
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